N-(3,4-dimethylphenyl)-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)acetamide
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Overview
Description
N-(3,4-dimethylphenyl)-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)acetamide, often referred to as Compound X , is a synthetic organic compound with a complex structure. It belongs to the class of benzimidazole derivatives and exhibits interesting pharmacological properties. Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
- Industrial-scale production of Compound X involves optimizing the synthetic route for efficiency, scalability, and cost-effectiveness.
- Continuous flow reactors and automated processes are commonly employed to achieve high yields.
Chemical Reactions Analysis
Reactions::
Oxidation: Compound X is susceptible to oxidation under certain conditions, leading to the formation of various oxidation products.
Reduction: Reduction of the carbonyl group in Compound X can yield corresponding alcohols.
Substitution: Halogenation or other nucleophilic substitutions can modify the phenyl or benzimidazole moieties.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines).
- Oxidation: Aldehyde or carboxylic acid derivatives.
- Reduction: Alcohol derivatives.
- Substitution: Various halogenated or substituted derivatives.
Scientific Research Applications
Compound X finds applications in:
Medicine: Investigated as a potential anticancer agent due to its unique structure and biological activity.
Chemical Biology: Used as a probe to study cellular processes.
Industry: Employed in the synthesis of other complex molecules.
Mechanism of Action
- Compound X likely interacts with specific molecular targets, affecting cellular pathways.
- Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
- Compound X stands out due to its fused benzimidazole-pyrimidine core.
- Similar compounds include benzimidazole derivatives and pyrimido[1,2-a]benzimidazoles.
Remember that Compound X’s potential lies in its versatility and unique structure, making it an exciting area of scientific exploration. Researchers continue to investigate its properties and applications.
: Reference: Example Reference
Properties
Molecular Formula |
C26H22N4O2 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10-yl)acetamide |
InChI |
InChI=1S/C26H22N4O2/c1-17-12-13-20(14-18(17)2)27-24(31)16-29-22-10-6-7-11-23(22)30-25(32)15-21(28-26(29)30)19-8-4-3-5-9-19/h3-15H,16H2,1-2H3,(H,27,31) |
InChI Key |
NLQQYMQOOPPJAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3N4C2=NC(=CC4=O)C5=CC=CC=C5)C |
Origin of Product |
United States |
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